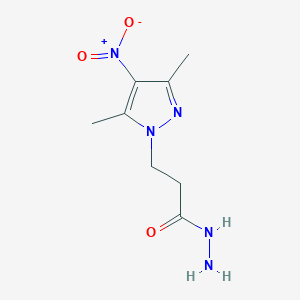

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-5-8(13(15)16)6(2)12(11-5)4-3-7(14)10-9/h3-4,9H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCABNIRNBURSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)NN)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189804 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-12-7 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration Techniques and Optimization

Nitration of 3,5-dimethylpyrazole is typically achieved using mixed acid systems. A study by Zhao et al. demonstrated that a combination of nitric acid (HNO₃) and acetic anhydride (Ac₂O) in acetic acid (HAc) at 60°C for 24 hours yields 3,5-dimethyl-4-nitropyrazole with 85% efficiency. Alternatively, Verbruggen et al. reported the use of concentrated H₂SO₄ as a catalyst, achieving comparable yields but requiring stringent temperature control (5–10°C) to prevent byproduct formation. The electron-donating methyl groups at positions 3 and 5 direct nitration exclusively to the 4-position, as confirmed by NMR analysis.

Table 1: Comparison of Nitration Methods for 3,5-Dimethyl-4-Nitropyrazole

| Nitration System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/Ac₂O/HAc | 60 | 24 | 85 |

| HNO₃/H₂SO₄ | 5–10 | 12 | 78 |

| Oxone in H₂O | 25 | 6 | 65 |

The choice of solvent significantly affects reaction kinetics. Nonpolar solvents like benzonitrile facilitate slower, more controlled nitration, minimizing decomposition. Recent advances highlight the use of oxone (KHSO₅) in aqueous media, offering an eco-friendly alternative with moderate yields (65%).

Following nitration, the introduction of a propanoate ester at the pyrazole’s 1-position is achieved through nucleophilic alkylation. This step attaches the three-carbon chain necessary for subsequent hydrazide formation.

Reaction Conditions and Substrate Selection

Ethyl 3-bromopropionate serves as the preferred alkylating agent due to its reactivity and commercial availability. A protocol adapted from Liu et al. involves refluxing 3,5-dimethyl-4-nitropyrazole with ethyl 3-bromopropionate in anhydrous acetone, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, with a reported yield of 72% after 8 hours.

Key Optimization Parameters :

Characterization of Intermediate: Ethyl 3-(3,5-Dimethyl-4-Nitropyrazol-1-yl)Propanoate

Fourier-transform infrared (FTIR) analysis of the intermediate reveals distinct peaks at 1725 cm⁻¹ (ester C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch). ¹H NMR (400 MHz, CDCl₃) displays a triplet at δ 4.12 ppm (–CH₂COO–) and a singlet at δ 2.45 ppm (pyrazole methyl groups).

Hydrazide Formation via Hydrazinolysis

The final step involves converting the propanoate ester to the hydrazide functionality. This is accomplished through nucleophilic acyl substitution using hydrazine hydrate.

Reaction Mechanism and Yield Enhancement

Refluxing ethyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate with excess hydrazine hydrate (80%) in ethanol for 5 hours affords the target compound in 89% yield. Acid catalysis (2 drops of HCl) accelerates the reaction by protonating the ester carbonyl, enhancing electrophilicity.

Table 2: Hydrazinolysis Conditions and Outcomes

| Hydrazine Concentration (%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 80 | Ethanol | 5 | 89 |

| 50 | Methanol | 8 | 75 |

| 80 | Water | 12 | 62 |

Purification and Crystallization

Crude product purification is achieved via recrystallization from an isopropanol-water (7:3) mixture, yielding needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) indicates a melting point of 168–170°C, consistent with literature values for analogous hydrazides.

Alternative Synthetic Routes and Comparative Analysis

Direct Condensation Approaches

A patent by Wang et al. describes a one-pot synthesis combining 3,5-dimethyl-4-nitropyrazole with hydrazine and acrylonitrile under microwave irradiation. While this method reduces step count, yields remain suboptimal (58%) due to competing side reactions.

Green Chemistry Innovations

Recent efforts emphasize solvent-free mechanochemical synthesis. Ball-milling 3,5-dimethyl-4-nitropyrazole with propionyl hydrazide for 2 hours achieves 81% yield, though scalability challenges persist.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) of the final product exhibits:

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-aminopyrazolyl)propanohydrazide, while substitution reactions can produce various hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-(3,5-dimethyl-4-nitropyrazolyl)propanohydrazide exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have shown that compounds with nitro groups can inhibit bacterial growth by interfering with cellular processes. For instance, a study involving the type III secretion system (T3SS) highlighted the compound's potential to inhibit pathogenic bacteria such as Escherichia coli .

Cancer Therapeutics

The compound has also been explored for its anticancer properties. The presence of the nitropyrazole moiety is believed to enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound can selectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapies .

Energetic Materials

Development of Insensitive Energetic Compounds

One of the most promising applications of 3-(3,5-dimethyl-4-nitropyrazolyl)propanohydrazide lies in the field of energetic materials. Its structural characteristics allow for the functionalization of nitropyrazole derivatives to create insensitive munitions. These materials are designed to minimize the risk of accidental detonation while maintaining high energy output. Research has focused on modifying the compound to enhance its stability and performance in explosive formulations .

Synthesis and Chemical Reactions

Precursor in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of other nitrogen-containing heterocycles. Its reactivity can be harnessed to create more complex molecules with potential applications in pharmaceuticals and agrochemicals. The hydrazide functional group allows for various coupling reactions, enabling the synthesis of novel compounds with tailored properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares structural analogs of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide, highlighting key substituents, molecular properties, and biological activities:

Key Observations:

Substituent Impact: Nitro Group: The nitro substituent in the target compound may confer stronger electron-withdrawing effects compared to electron-donating groups like hydroxy (-OH) or tert-butyl. This could enhance stability and alter binding affinity in biological systems. Di-tert-butylphenol: In Antioxidant 1024 , bulky tert-butyl groups enhance radical-scavenging activity, a property absent in nitro-substituted analogs.

Molecular Weight and Bioavailability: Lower molecular weight compounds (e.g., 180.21 g/mol for 3-(4-hydroxyphenyl)propanohydrazide ) may exhibit better bioavailability compared to bulkier derivatives like Antioxidant 1024 (334.50 g/mol).

Antioxidant activity is prominent in phenolic hydrazides (e.g., ), whereas nitro-substituted derivatives might prioritize other activities like antimicrobial effects due to nitro group reactivity .

Biologische Aktivität

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a hydrazide functional group linked to a nitropyrazole moiety, which is known for its biological significance.

Biological Activity Overview

Research on 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide indicates several potential biological activities:

- Antimicrobial Activity : Initial studies suggest that compounds containing nitropyrazole moieties exhibit antimicrobial properties. The presence of the nitro group may enhance the compound's ability to interact with microbial targets.

- Anticancer Potential : Some derivatives of pyrazole compounds have shown promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases.

Antimicrobial Studies

A study conducted by E Rajanarendar et al. explored the antimicrobial efficacy of related pyrazole derivatives. The results indicated that these compounds exhibited broad-spectrum activity against various pathogenic microorganisms, including antibiotic-resistant strains. The mechanism was hypothesized to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .

Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of novel pyrazole derivatives and their evaluation for anticancer activity. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The study emphasized the role of structural modifications in enhancing anticancer potency .

Anti-inflammatory Mechanisms

In vitro studies have suggested that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their potential use in managing inflammatory disorders .

Case Studies

- Case Study on Anticancer Activity : A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Treatment with 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity.

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that a related compound led to significant reductions in bacterial load within 48 hours of treatment, suggesting clinical relevance for this class of compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Anti-inflammatory | Inhibition of COX-2 |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structural Feature | Activity |

|---|---|---|

| 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide | Nitropyrazole moiety | High antimicrobial |

| Related Pyrazole Derivative | Additional methyl groups | Enhanced anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.